

Chemical Profile and Classification

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Compound Focus: Netilmicin Sulfate

CAS No.: 56391-57-2

Cat. No.: S537037

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Netilmicin (1-N-ethylsisomicin) is a semisynthetic aminoglycoside antibiotic. Its core chemical structure modifies sisomicin by adding an ethyl group to the 1-N position [1] [2].

The table below summarizes its key identifiers and properties:

Property	Description
IUPAC Name	(2R,3R,4R,5R)-2-[[[(1S,2S,3R,4S,6R)-4-Amino-3-[[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy]-5-methyl-4-(methylamino)oxane-3,5-diol [2]
Molecular Formula	C ₂₁ H ₄₁ N ₅ O ₇ [1] [2]
Molecular Weight	475.587 g·mol ⁻¹ [2]
CAS Registry No.	56391-56-1 [1]
Compound Class	Synthetic organic / Aminoglycoside antibiotic [1]
Approval Status	Approved (US FDA 1983; UK MHRA 2019) [1]

Synthesis and Production

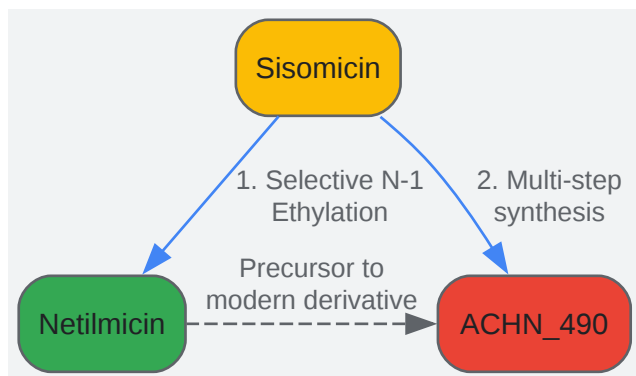
The synthesis of netilmicin involves the selective alkylation of the sisomicin precursor.

Key Synthetic Route

A primary method involves reacting sisomicin with acetaldehyde in the presence of a chemical reducing agent like sodium borohydride (NaBH_4). This process selectively alkylates the 1-amino group to create the 1-N-ethyl derivative [3].

A common practice involves protecting other reactive primary amino groups in the sisomicin molecule before ethylation. This can be achieved through **silylation**, using agents like hexamethyldisilazane, chlorotrimethylsilane, or bis(trimethylsilyl)acetamide. The protecting groups are removed after the ethylation step [3].

The diagram below illustrates the workflow for obtaining netilmicin and a modern derivative from sisomicin:



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Sisomicin serves as a starting point for netilmicin and the modern neoglycoside ACHN-490 [3] [4].

Modern Context in Neoglycoside Synthesis

Sisomicin remains a platform for developing new aminoglycosides. The synthesis of **ACHN-490 (plazomicin)**, a next-generation agent, is more complex. It involves an eight-step process that includes protecting specific positions on the sisomicin molecule and adding bulky substituents (an (S)-HABA group

at the N1 position and a hydroxyethyl group at the 6' position) to evade a broader range of resistance enzymes [4] [5].

Antimicrobial Activity and Spectrum

Netilmicin was developed to address gentamicin resistance. Its 1-N-ethyl modification makes it less susceptible to certain aminoglycoside-modifying enzymes (AMEs), particularly adenylyating and phosphorylating enzymes [6] [7].

The table below summarizes its *in vitro* activity against various bacterial isolates:

Bacterial Isolate	Netilmicin Activity Summary
Gram-negative bacilli	Over 90% inhibited at 1.56 µg/mL [6].
<i>Serratia marcescens</i> & <i>Enterobacter</i> spp.	Substantially more active than gentamicin, sisomicin, tobramycin, or amikacin [6].
Gentamicin-resistant Gram-negative bacilli	Active against most strains, including some <i>Klebsiella</i> and <i>Serratia</i> [6] [7].
<i>Pseudomonas aeruginosa</i>	Less active <i>in vitro</i> than gentamicin or tobramycin; clinical efficacy appears similar [7].
<i>Staphylococcus aureus</i>	Highly susceptible (both penicillin-susceptible and resistant strains) [6].

Pharmacokinetic Properties

Netilmicin pharmacokinetics are crucial for dosing, especially in patients with impaired renal function.

- **Model and Half-life:** Its pharmacokinetics are best described by a **multicompartment model**. After a single intravenous dose, it shows biphasic elimination with half-lives of approximately **2 hours ($t_{1/2\beta}$)** and **36.9 hours ($t_{1/2\gamma}$)** [8].
- **Distribution:** The volume of distribution at steady state (V_{dss}) is about **0.68 L/kg**, indicating distribution beyond the blood plasma into tissues [8].

- **Elimination:** It is primarily eliminated unchanged by the kidneys. Plasma clearance is approximately **91 mL/min**, with renal clearance accounting for about **67 mL/min** [8]. In patients with normal renal function, the elimination half-life is about **2.5 hours** [2].
- **Dosing Consideration:** The prolonged terminal elimination phase suggests potential for tissue accumulation with repetitive dosing, a common trait among aminoglycosides that must be considered during therapeutic drug monitoring [8]. Dosage adjustment is necessary in individuals with renal impairment [9].

Resistance Mechanisms

The primary resistance mechanism against aminoglycosides is enzymatic modification. Netilmicin's structure helps it evade some, but not all, of these enzymes:

- **Enzymatic Resistance:** The 1-N-ethyl group protects netilmicin from many nucleotidyltransferases [ANT(2'')] and phosphotransferases. However, it can still be inactivated by certain acetyltransferases [7] [5].
- **Specific AAC Enzyme:** The acetyltransferase **AAC(2')-Ia** can acetylate netilmicin at its 2' position, conferring resistance. This enzyme also impacts the next-generation aminoglycoside plazomicin [5].

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